H-Ala-Cys(1)-DL-Phe-Trp-Lys-DL-Tyr-DL-Cys(1)-Val-OH
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Overview
Description
The compound H-Ala-Cys(1)-DL-Phe-Trp-Lys-DL-Tyr-DL-Cys(1)-Val-OH is a synthetic peptide composed of nine amino acids: alanine, cysteine, phenylalanine, tryptophan, lysine, tyrosine, cysteine, and valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Cys(1)-DL-Phe-Trp-Lys-DL-Tyr-DL-Cys(1)-Val-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Deprotection: The resin-bound amino group is deprotected using a base such as piperidine.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU/HOBt in the presence of a base such as DIPEA.
Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and scavengers like EDT.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers and large-scale SPPS techniques. These methods ensure high yield and purity, making them suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
H-Ala-Cys(1)-DL-Phe-Trp-Lys-DL-Tyr-DL-Cys(1)-Val-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
Disulfide-bonded peptides: Formed through oxidation of cysteine residues.
Modified peptides: Resulting from substitution reactions on specific amino acid residues.
Scientific Research Applications
H-Ala-Cys(1)-DL-Phe-Trp-Lys-DL-Tyr-DL-Cys(1)-Val-OH: has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modifications.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and drug delivery systems
Mechanism of Action
The mechanism of action of H-Ala-Cys(1)-DL-Phe-Trp-Lys-DL-Tyr-DL-Cys(1)-Val-OH involves its interaction with specific molecular targets:
Molecular Targets: The peptide can bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
H-Ala-Cys(1)-DL-Phe-Trp-Lys-DL-Tyr-DL-Cys(1)-Val-OH: can be compared with other similar peptides:
Similar Compounds: Peptides like H-Cys-Tyr-Ala-Ala-Pro-Leu-Lys-Pro-Ala-Lys-Ser-Cys-OH and H-Ala-Cys-Ser-Ser-Ser-Pro-Ser-Lys-His-Cys-Gly-OH share structural similarities.
This compound , covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C49H64N10O10S2 |
---|---|
Molecular Weight |
1017.2 g/mol |
IUPAC Name |
(2S)-2-[[(10S,13S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-aminopropanoyl]amino]-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C49H64N10O10S2/c1-27(2)41(49(68)69)59-48(67)40-26-71-70-25-39(57-42(61)28(3)51)47(66)55-36(21-29-11-5-4-6-12-29)44(63)56-38(23-31-24-52-34-14-8-7-13-33(31)34)46(65)53-35(15-9-10-20-50)43(62)54-37(45(64)58-40)22-30-16-18-32(60)19-17-30/h4-8,11-14,16-19,24,27-28,35-41,52,60H,9-10,15,20-23,25-26,50-51H2,1-3H3,(H,53,65)(H,54,62)(H,55,66)(H,56,63)(H,57,61)(H,58,64)(H,59,67)(H,68,69)/t28-,35-,36?,37?,38-,39-,40?,41-/m0/s1 |
InChI Key |
WDZHTXUSYGCGPY-BEIDJGQRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CSSCC(NC(=O)C(NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)C(NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCCN)CC5=CC=C(C=C5)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(C)N |
Origin of Product |
United States |
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